2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a spirocyclic indole-thiazolidine derivative featuring a 4-fluorophenyl group at the 3' position and an N-(3-methoxyphenyl)acetamide moiety. Its structural complexity arises from the fusion of an indole ring with a thiazolidine-dione system, forming a spirojunction at the C3 position of indole . Such spiro architectures are pharmacologically significant due to their conformational rigidity, which enhances target binding selectivity. The 4-fluorophenyl substituent likely contributes to metabolic stability and lipophilicity, while the 3-methoxyphenylacetamide group may influence solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-19-6-4-5-17(13-19)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-34-25)18-11-9-16(26)10-12-18/h2-13H,14-15H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDYPYCYGDKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.47 g/mol. The presence of a fluorophenyl group and a thiazolidine moiety suggests significant interactions with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Antimicrobial Activity : Compounds containing indole and thiazolidine scaffolds have shown promising antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways .
- Anticancer Properties : Several studies have highlighted the potential of similar indole derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .
Biological Activity Data
A summary of key biological activities observed in studies on related compounds is presented in the following table:
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of similar indole derivatives on breast cancer cell lines. Results indicated that the compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another study tested derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Indole-Thiazolidine Derivatives
Compounds sharing the spiro[indole-3,2'-[1,3]thiazolidine] core exhibit variations in substituents that modulate biological and physicochemical properties. Key analogs include:
Key Observations :
- Acetamide vs. Ester Groups : The N-(3-methoxyphenyl)acetamide in the target compound may enhance hydrogen-bonding capacity compared to ester derivatives (e.g., Ic, Id), which are more hydrolytically labile .
- Aryl Substitutions : The 3-methoxy group in the target compound’s acetamide moiety introduces electron-donating effects, contrasting with the 4-ethylphenyl group in the chloro analog, which prioritizes hydrophobic interactions .
Non-Spiro Thiazolidine-Dione Analogs
Compounds with thiazolidine-dione moieties but lacking spirocyclic indole frameworks provide insight into functional group contributions:
Key Observations :
- Bioactivity: The thiazolidine-dione core is critical for antimicrobial and anti-inflammatory activities. The target compound’s spiro system may confer unique conformational stability, improving target engagement compared to non-spiro analogs .
- Spectroscopic Signatures : IR data (e.g., C=O stretch at 1735 cm⁻¹ in 2B3F ) align with the target compound’s expected carbonyl vibrations, suggesting similar electronic environments.
Spiro-Indole Derivatives with Heterocyclic Modifications
Compounds with modified spiro systems highlight the role of fused heterocycles:
Key Observations :
- Substituent Flexibility : The 3-methoxyphenyl group in the target compound offers a balance between steric bulk and electronic effects, contrasting with bulkier naphthoyl or pyridyl groups in other spiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
